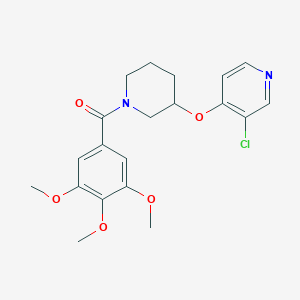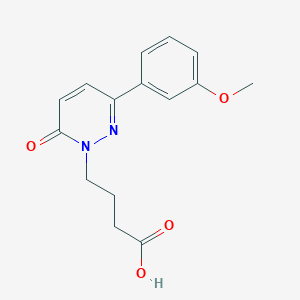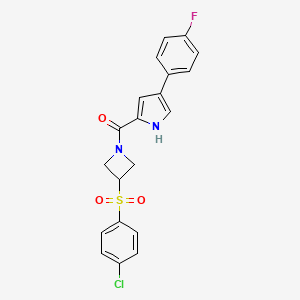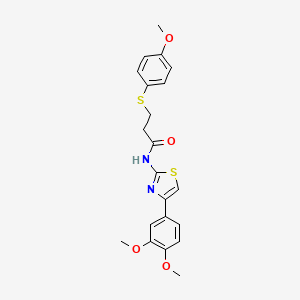
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid)” is a chemical compound with the CAS Number: 1803594-19-5 . It has a molecular weight of 326.35 and its IUPAC name is 4-morpholinopicolinimidamide diacetate . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.35 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data .科学的研究の応用
Synthesis and Polymer Development
The application of derivatives related to 4-(Morpholin-4-yl)pyridine-2-carboximidamide in scientific research primarily involves the synthesis and characterization of new materials. For instance, aromatic poly(amide–imide)s have been developed from diimide–dicarboxylic acids through condensation reactions, showcasing their potential in creating polymers with high thermal stability and good solubility in polar aprotic solvents. These polymers exhibit significant inherent viscosities and can be used in high-performance materials due to their excellent thermal properties (Behniafar & Banihashemi, 2004).
Antimicrobial Activity
Another research avenue is the investigation of antimicrobial properties. Pyrimidine-Triazole derivatives synthesized from morpholino-based molecules have shown antimicrobial activity against selected bacterial and fungal strains. This highlights the potential use of such derivatives in developing new antimicrobial agents, providing a foundation for further research into their efficacy and mechanisms of action (Majithiya & Bheshdadia, 2022).
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
Morpholine derivatives, such as those incorporating the Thieno[3,2-d]pyrimidin-4-yl moiety, have been identified as significant intermediates inhibiting tumor necrosis factor alpha and nitric oxide. The synthesis of these compounds involves a series of reactions starting from commercially available precursors, pointing to their potential in therapeutic applications related to inflammation and cancer treatment (Lei et al., 2017).
Supramolecular Chemistry
The flexibility and functionality of morpholine-based compounds extend to supramolecular chemistry, where they form complex structures with other molecules. This is evident in the formation of supramolecular assemblies with lanthanide ion complexes, which are highly luminescent and have potential applications in materials science, particularly in the development of new luminescent materials (de Bettencourt-Dias et al., 2007).
Vasodilation Properties
Research on 3-pyridinecarboxylates derived from morpholine-based compounds has indicated considerable vasodilation properties. This suggests a potential application in developing treatments for cardiovascular diseases, where controlling blood vessel dilation can be critical (Girgis et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
特性
IUPAC Name |
acetic acid;4-morpholin-4-ylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2C2H4O2/c11-10(12)9-7-8(1-2-13-9)14-3-5-15-6-4-14;2*1-2(3)4/h1-2,7H,3-6H2,(H3,11,12);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTNFBGLKYGFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1COCCN1C2=CC(=NC=C2)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)


![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
